2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
Description
The compound 2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide features a 1-methylimidazole core substituted at position 5 with a 4-methoxyphenyl group and at position 2 with a sulfanyl (-S-) linker to an N-phenylacetamide moiety.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-22-17(14-8-10-16(24-2)11-9-14)12-20-19(22)25-13-18(23)21-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKQGBDBDYEGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography .
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl group (-S-) undergoes oxidation to form sulfoxides or sulfones, key transformations for modulating biological activity.
Reagents and Conditions
-
Hydrogen peroxide (H₂O₂) : Mild oxidation to sulfoxides.
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m-Chloroperbenzoic acid (m-CPBA) : Selective formation of sulfones.
Reaction Outcome
| Oxidizing Agent | Product Type | Yield (%) | Reference |
|---|---|---|---|
| H₂O₂ | Sulfoxide | 85–90 | |
| m-CPBA | Sulfone | 70–75 |
Substitution on the Aromatic Rings
Electrophilic substitution on the methoxyphenyl and phenylacetamide moieties introduces additional functional groups.
Example Reaction
Halogenation of the phenyl ring using Cl₂/AlCl₃ at 50°C for 4 hours yields chloro-substituted derivatives.
Reduction of the Imidazole Ring
Reduction of the imidazole to dihydroimidazole enhances lipophilicity, affecting solubility and bioavailability.
Reagents
-
Sodium borohydride (NaBH₄) : Partial reduction under acidic conditions.
-
Lithium aluminum hydride (LiAlH₄) : Complete reduction to dihydroimidazole.
Mechanism of Action
The compound’s biological activity stems from its interaction with enzymes or receptors. For instance, its sulfanyl group may act as a nucleophile, targeting cysteine residues in enzymes. In vitro studies (e.g., ) show that similar imidazole derivatives inhibit tubulin polymerization, a mechanism linked to anticancer activity.
Structural and Analytical Data
Key properties:
-
Molecular Formula : C₂₂H₂₄N₃O₃S.
-
Solubility : Moderate in organic solvents (e.g., DMSO, EtOH).
-
Analytical Methods : Confirmed via NMR (¹H, ¹³C) and LC-MS.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction pathways and develop new synthetic methodologies.
Biology
The compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Similar imidazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant antimicrobial activity.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects:
- Anti-inflammatory Effects : The compound has demonstrated activity against lipoxygenase enzymes involved in inflammatory responses, making it a candidate for anti-inflammatory drug development.
- Lead Compound in Drug Development : Its diverse biological activities position it as a promising lead compound for developing new pharmaceuticals targeting various diseases.
Industrial Applications
In industrial settings, this compound is utilized in:
- Material Science : The unique chemical properties allow for the development of new materials with specific functionalities.
- Catalysis : It can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Case Studies
- Preclinical Trials : In studies assessing the efficacy of similar compounds, significant anti-inflammatory properties were observed, with IC50 values indicating potent inhibition of lipoxygenase enzymes.
- In Vivo Studies : Animal model experiments revealed that structural modifications to this compound could enhance therapeutic effects without significant toxicity, highlighting its potential as a safe therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazole Ring
(a) 2-[2-(Methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide (CAS 5931-85-1)
- Structural Difference : The imidazole ring lacks the 5-(4-methoxyphenyl) substituent but retains the 1-methyl group and 2-sulfanyl linkage to N-phenylacetamide.
- This may alter pharmacokinetic properties such as membrane permeability and metabolic stability .
(b) N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
- Structural Difference : The imidazole ring has a 4-fluorophenyl group (electron-withdrawing) at position 4 and a methylsulfinyl (-SO-) group (oxidized sulfur) at position 2. The acetamide is linked to a pyridyl group instead of phenyl.
- The fluorophenyl group may improve metabolic stability compared to the methoxyphenyl substituent .
Heterocycle Core Modifications
(a) 2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide (CAS 736169-76-9)
- Structural Difference : The imidazole ring is substituted with a benzenesulfonyl (-SO₂Ph) group at position 5 and a cyclopropylacetamide group.
- Implications: The sulfonyl group is strongly electron-withdrawing, which may reduce the basicity of the imidazole nitrogen and alter binding interactions in biological targets.
(b) 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Structural Difference: Replaces the imidazole ring with a 2-aminophenylsulfanyl group linked to N-(4-methoxyphenyl)acetamide.
- Implications : The absence of the heterocyclic core simplifies the structure but may reduce binding affinity to targets requiring imidazole coordination. The compound exhibits reported antimicrobial activity, suggesting the acetamide-sulfanyl motif is bioactive .
Pharmacophore Hybrids: Triazole and Thiadiazole Derivatives
(a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
- Structural Difference : Replaces the imidazole with a 1,2,4-triazole ring and incorporates sulfonyl and difluorophenyl groups.
- Implications: The triazole ring enhances metabolic stability compared to imidazoles.
(b) N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 511276-56-5)
Physicochemical and Structural Insights
- Hydrogen Bonding : The acetamide’s NH and carbonyl groups, along with the imidazole’s N-atoms, provide hydrogen-bonding sites for target engagement, similar to antimicrobial analogs .
Biological Activity
The compound 2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a novel synthetic derivative with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 381.5 g/mol . The structure features an imidazole ring, a methoxyphenyl group, and a sulfanyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 381.5 g/mol |
| Molecular Formula | C21H23N3O2S |
| LogP | 4.5852 |
| Polar Surface Area | 41.568 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies indicate that compounds similar to This compound exhibit significant antimicrobial properties. For instance, imidazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for Gram-positive bacteria .
The proposed mechanism involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This dual action contributes to its bactericidal effects, making it a candidate for further development in antimicrobial therapies .
Structure-Activity Relationship (SAR)
The structural modifications of imidazole derivatives have been explored to enhance biological activity. The introduction of different substituents on the phenyl ring significantly affects the compound's potency. For example, variations in the methoxy group and the positioning of the sulfanyl group have been linked to improved bioavailability and reduced side effects in preclinical models .
Case Studies
- Preclinical Trials : In a study assessing the efficacy of imidazole derivatives, compounds with similar structures demonstrated promising results in inhibiting lipoxygenase enzymes involved in inflammatory responses. The derivatives exhibited IC50 values indicating potent anti-inflammatory properties .
- In Vivo Studies : Experiments involving animal models have shown that modifications to the compound's structure can lead to enhanced therapeutic effects without significant toxicity, highlighting its potential as a safe therapeutic agent .
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks to methoxy (δ ~3.8 ppm), imidazole protons (δ ~7.2–8.1 ppm), and acetamide carbonyl (δ ~170 ppm). Compare coupling constants (e.g., J = 2–3 Hz for imidazole protons) to rule out tautomeric isomers .
- X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between imidazole and phenyl rings) using SHELXL for refinement. Validate with R-factor (<5%) and residual density maps .
How to resolve discrepancies in NMR data during structural elucidation?
Q. Advanced
- Dynamic effects : Use variable-temperature NMR to detect tautomerism or rotational barriers (e.g., hindered rotation of the sulfanyl group) .
- Impurity analysis : Employ LC-MS to identify byproducts (e.g., oxidized thioethers) that cause split peaks.
- Cross-validation : Compare experimental ¹³C shifts with DFT-calculated values (using Gaussian or ORCA) to confirm assignments .
What strategies improve reaction yields in multi-step syntheses?
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 h to 30 min) and improves regioselectivity in imidazole formation .
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki coupling efficiency .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .
What challenges arise in X-ray crystallography for this compound?
Q. Advanced
- Disorder in flexible groups : The methoxyphenyl or sulfanyl-acetamide moieties may exhibit positional disorder. Mitigate by collecting data at low temperatures (100 K) .
- Twinning : Common in imidazole derivatives due to pseudo-symmetry. Use TWINLAW in SHELXL to model twinned domains .
- Hydrogen bonding networks : Analyze Hirshfeld surfaces to interpret packing motifs and validate H-bond assignments .
How to predict bioactivity based on structural analogs?
Q. Advanced
- Pharmacophore modeling : Align the compound’s sulfanyl-acetamide and imidazole motifs with known kinase inhibitors (e.g., EGFR or JAK2) .
- QSAR studies : Correlate substituent electronegativity (e.g., 4-methoxy vs. 4-fluoro) with activity datasets to prioritize derivatives .
- MD simulations : Simulate binding stability in protein active sites (e.g., using GROMACS) to assess residence times and affinity .
How to validate synthetic reproducibility across labs?
Q. Basic
- Standardized protocols : Detail solvent purity, drying times, and inert atmosphere conditions to minimize variability .
- Round-robin testing : Share samples between labs for cross-validation via NMR, HPLC, and melting point analysis .
- CIF deposition : Publish crystallographic data in the Cambridge Structural Database to benchmark structural parameters .
What are the limitations of current synthetic methods for this compound?
Q. Advanced
- Low regioselectivity : Competing C-2 vs. C-4 substitution in imidazole rings requires directing groups (e.g., nitro) or protecting strategies .
- Thioether stability : Sulfanyl groups may oxidize during purification. Use antioxidants (e.g., BHT) or avoid silica gel chromatography .
- Scalability : Microwave methods face heat transfer limitations. Transition to flow chemistry with pressurized reactors improves scalability .
How to analyze electronic effects of substituents on reactivity?
Q. Advanced
- Hammett plots : Correlate σ values of substituents (e.g., 4-OCH₃ vs. 4-Br) with reaction rates (e.g., thioether formation) to quantify electronic effects .
- NBO analysis : Calculate charge distribution at imidazole nitrogen atoms to predict nucleophilic attack sites .
- Electrochemical profiling : Use cyclic voltammetry to assess redox stability of the sulfanyl group under reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
